
1,3-dimethyl-1H-perimidin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-1H-perimidin-2(3H)-one, also known as DMP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMP is a white crystalline powder with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-1H-perimidin-2(3H)-one is not fully understood. However, studies have suggested that 1,3-dimethyl-1H-perimidin-2(3H)-one may exert its biological effects by modulating the activity of various enzymes and signaling pathways. 1,3-dimethyl-1H-perimidin-2(3H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1,3-dimethyl-1H-perimidin-2(3H)-one has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
1,3-dimethyl-1H-perimidin-2(3H)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1,3-dimethyl-1H-perimidin-2(3H)-one can inhibit the proliferation of cancer cells and induce apoptosis. 1,3-dimethyl-1H-perimidin-2(3H)-one has also been shown to inhibit the production of inflammatory cytokines and prostaglandins. In vivo studies have demonstrated that 1,3-dimethyl-1H-perimidin-2(3H)-one can reduce the severity of inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-dimethyl-1H-perimidin-2(3H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. 1,3-dimethyl-1H-perimidin-2(3H)-one is also relatively inexpensive compared to other organic semiconductors. However, 1,3-dimethyl-1H-perimidin-2(3H)-one has some limitations for lab experiments. It has a low solubility in common organic solvents, which can make it difficult to work with. 1,3-dimethyl-1H-perimidin-2(3H)-one also has a relatively low melting point, which can lead to decomposition at high temperatures.
Direcciones Futuras
There are several future directions for the research on 1,3-dimethyl-1H-perimidin-2(3H)-one. In the field of organic electronics, 1,3-dimethyl-1H-perimidin-2(3H)-one-based semiconductors could be further optimized for enhanced performance in OTFTs and OPVs. In the field of medicinal chemistry, 1,3-dimethyl-1H-perimidin-2(3H)-one could be further investigated for its potential as a therapeutic agent for neurodegenerative diseases. The mechanism of action of 1,3-dimethyl-1H-perimidin-2(3H)-one could also be further elucidated to better understand its biological effects. Additionally, new synthesis methods could be developed to improve the yield and purity of 1,3-dimethyl-1H-perimidin-2(3H)-one.
Métodos De Síntesis
1,3-dimethyl-1H-perimidin-2(3H)-one can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and deprotection. The yield of 1,3-dimethyl-1H-perimidin-2(3H)-one obtained through this method is around 60%.
Aplicaciones Científicas De Investigación
1,3-dimethyl-1H-perimidin-2(3H)-one has been extensively studied for its potential applications in various fields. In the field of organic electronics, 1,3-dimethyl-1H-perimidin-2(3H)-one has been used as a building block for the synthesis of organic semiconductors. 1,3-dimethyl-1H-perimidin-2(3H)-one-based semiconductors have shown promising results in the fabrication of organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).
In the field of medicinal chemistry, 1,3-dimethyl-1H-perimidin-2(3H)-one has been investigated for its potential as a drug candidate. 1,3-dimethyl-1H-perimidin-2(3H)-one has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 1,3-dimethyl-1H-perimidin-2(3H)-one has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
2306-08-3 |
|---|---|
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
1,3-dimethylperimidin-2-one |
InChI |
InChI=1S/C13H12N2O/c1-14-10-7-3-5-9-6-4-8-11(12(9)10)15(2)13(14)16/h3-8H,1-2H3 |
Clave InChI |
WZWDLGNDEHWENW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N(C1=O)C |
SMILES canónico |
CN1C2=CC=CC3=C2C(=CC=C3)N(C1=O)C |
Solubilidad |
0.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B177490.png)
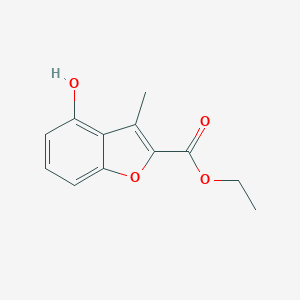
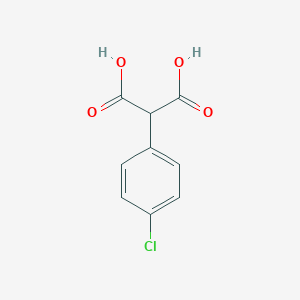
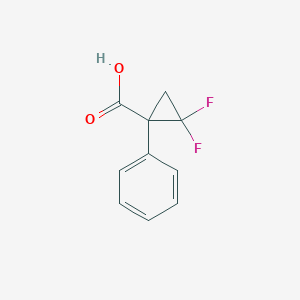
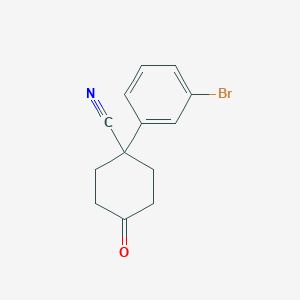
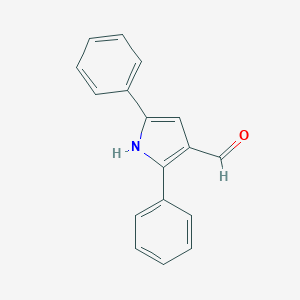
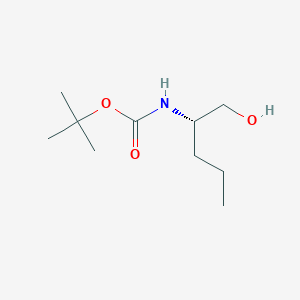
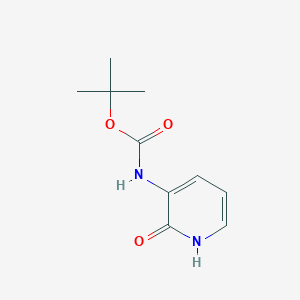
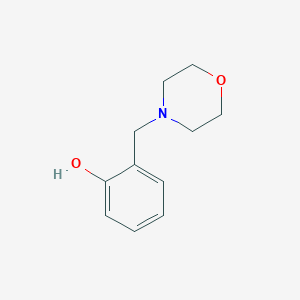
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde](/img/structure/B177504.png)



